molecular formula C21H33N3O4 B15085888 N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide

Cat. No.: B15085888
M. Wt: 391.5 g/mol
InChI Key: WFVMKJJSEHFVKG-HZHRSRAPSA-N
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Description

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with decanoic acid chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
  • 4-ethoxy-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Uniqueness

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and hydroxyphenyl groups, along with the decanamide chain, make it a versatile compound for various applications.

Properties

Molecular Formula

C21H33N3O4

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide

InChI

InChI=1S/C21H33N3O4/c1-3-5-6-7-8-9-10-11-20(26)22-16-21(27)24-23-15-17-12-13-18(25)19(14-17)28-4-2/h12-15,25H,3-11,16H2,1-2H3,(H,22,26)(H,24,27)/b23-15+

InChI Key

WFVMKJJSEHFVKG-HZHRSRAPSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)O)OCC

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)O)OCC

Origin of Product

United States

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